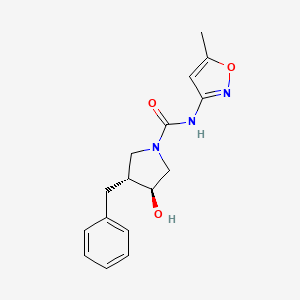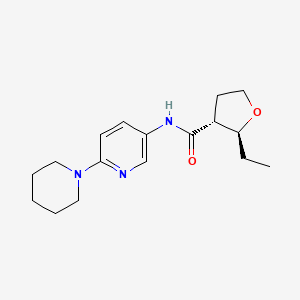![molecular formula C16H20N2O4 B7345638 (2S,3S)-3-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]-1,4-dioxane-2-carboxamide](/img/structure/B7345638.png)
(2S,3S)-3-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]-1,4-dioxane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-3-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]-1,4-dioxane-2-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a member of the dioxane family and has a unique structure that makes it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of (2S,3S)-3-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]-1,4-dioxane-2-carboxamide involves its ability to bind to specific targets such as enzymes and receptors. This binding results in the inhibition of the target's activity, which can lead to various physiological effects. The exact mechanism of action of this compound is still under investigation, and further research is needed to fully understand its mode of action.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and receptors, which can lead to the modulation of various signaling pathways. This modulation can result in various physiological effects such as the inhibition of cell proliferation and the induction of apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using (2S,3S)-3-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]-1,4-dioxane-2-carboxamide in lab experiments is its potent inhibitory activity against certain enzymes and receptors. This makes it a valuable tool for investigating the role of these targets in various biological processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the investigation of (2S,3S)-3-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]-1,4-dioxane-2-carboxamide. One of the most promising areas of research is in the development of new drugs based on the structure of this compound. Further investigation into its mechanism of action and its potential applications in the treatment of various diseases is also needed. Additionally, the toxicity of this compound needs to be further investigated to determine its safety for use in humans.
Méthodes De Synthèse
The synthesis of (2S,3S)-3-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]-1,4-dioxane-2-carboxamide involves several steps. One of the most common methods used to synthesize this compound is the reaction between 3-methyl-1,4-dioxane-2,5-dione and 2-(2-oxopyrrolidin-1-yl)aniline in the presence of a catalyst such as triethylamine. This reaction results in the formation of the desired product, which can be purified using various techniques such as column chromatography.
Applications De Recherche Scientifique
(2S,3S)-3-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]-1,4-dioxane-2-carboxamide has been extensively studied in various scientific fields. One of its most promising applications is in the field of drug discovery. This compound has been shown to exhibit potent inhibitory activity against certain enzymes and receptors, making it a potential candidate for the development of new drugs. It has also been investigated for its potential use in the treatment of various diseases such as cancer and Alzheimer's disease.
Propriétés
IUPAC Name |
(2S,3S)-3-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]-1,4-dioxane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-11-15(22-10-9-21-11)16(20)17-12-5-2-3-6-13(12)18-8-4-7-14(18)19/h2-3,5-6,11,15H,4,7-10H2,1H3,(H,17,20)/t11-,15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTYGXCLKUAVPU-NHYWBVRUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCCO1)C(=O)NC2=CC=CC=C2N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](OCCO1)C(=O)NC2=CC=CC=C2N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[(3-fluoro-5-methoxycarbonylbenzoyl)amino]-4-methylpentanoic acid](/img/structure/B7345560.png)
![(3aR,7aS)-6-methyl-1-(3-nitropyridin-2-yl)-3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine](/img/structure/B7345566.png)
![2-[(3aR,7aS)-6-methyl-3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridin-1-yl]quinoline](/img/structure/B7345570.png)
![(3R)-1-[5-[(E)-2-(3,5-difluorophenyl)ethenyl]-4-methylpyrimidin-2-yl]pyrrolidin-3-ol](/img/structure/B7345574.png)
![(3S)-2-[2-(2,2-dimethylmorpholin-4-yl)-2-oxoethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7345585.png)


![2-(4-chloro-2-methylphenoxy)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]acetamide](/img/structure/B7345608.png)
![4-(acetamidomethyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]benzamide](/img/structure/B7345614.png)
![(4aR,7aS)-N-(3,5-difluorophenyl)-6-methyl-5-oxo-2,3,4,4a,7,7a-hexahydropyrrolo[3,4-b]pyridine-1-carboxamide](/img/structure/B7345615.png)
![(2R)-1-methyl-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7345622.png)
![1-[(2S,3R)-2-cyclopropyloxolan-3-yl]-3-[3-(oxolan-2-ylmethoxy)phenyl]urea](/img/structure/B7345633.png)
![1-(6-chloro-1,3-benzodioxol-5-yl)-3-[2-[(1R,2R)-2-hydroxycyclohexyl]ethyl]urea](/img/structure/B7345658.png)
